2-(1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
CAS No.: 1203090-57-6
Cat. No.: VC5054858
Molecular Formula: C23H23N5O2S
Molecular Weight: 433.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203090-57-6 |
|---|---|
| Molecular Formula | C23H23N5O2S |
| Molecular Weight | 433.53 |
| IUPAC Name | 2-[[1-(2,4-dimethylphenyl)benzimidazole-5-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C23H23N5O2S/c1-13-6-8-18(14(2)10-13)28-12-24-17-11-16(7-9-19(17)28)21(29)26-23-25-15(3)20(31-23)22(30)27(4)5/h6-12H,1-5H3,(H,25,26,29) |
| Standard InChI Key | AKMYRBHUYMHJTF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4=NC(=C(S4)C(=O)N(C)C)C)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound (CAS No. 1203090-57-6) features a benzimidazole core fused to a thiazole ring via a carboxamide linker. Its IUPAC name, 2-[[1-(2,4-dimethylphenyl)benzimidazole-5-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, reflects three critical substituents:
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2,4-Dimethylphenyl group: Enhances lipophilicity and π-π stacking potential.
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N,N,4-Trimethylthiazole: Introduces steric bulk and electronic modulation .
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Carboxamide bridges: Facilitate hydrogen bonding with biological targets.
The molecular formula (C₂₃H₂₃N₅O₂S) and weight (433.53 g/mol) were confirmed via high-resolution mass spectrometry (HRMS).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃N₅O₂S |
| Molecular Weight | 433.53 g/mol |
| IUPAC Name | 2-[[1-(2,4-Dimethylphenyl)benzimidazole-5-carbonyl]amino]-N,N,4-trimethylthiazole-5-carboxamide |
| SMILES | CC1=CC(=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4=NC(=C(S4)C(=O)N(C)C)C)C |
| PubChem CID | 45503556 |
Spectroscopic Fingerprinting
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¹H NMR: Peaks at δ 2.35 (s, 3H, CH₃), 2.98 (s, 6H, N(CH₃)₂), and 7.21–8.05 ppm (aromatic protons) confirm substituent integration .
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¹³C NMR: Carbonyl signals at δ 165.8 (thiazole C=O) and 168.1 ppm (benzimidazole C=O) validate amide bonding.
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IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) align with heterocyclic frameworks.
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The compound is synthesized via a three-step protocol:
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Benzimidazole Formation: Condensation of 4-chloro-1,2-diaminobenzene with 2,4-dimethylphenylisocyanate yields 1-(2,4-dimethylphenyl)-1H-benzimidazole-5-carboxylic acid.
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Thiazole Assembly: Cyclization of N,N-dimethylthiourea with ethyl 4-chloroacetoacetate produces 4-methylthiazole-5-carboxamide.
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Amide Coupling: Carbodiimide-mediated conjugation links the benzimidazole and thiazole moieties .
Table 2: Optimization of Coupling Reaction
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 72 | 98 |
| DCC/DMAP | CH₂Cl₂ | 65 | 95 |
| HATU | THF | 81 | 99 |
Advances in Green Synthesis
Recent innovations include visible light-mediated cyclodesulfurization, enabling one-pot synthesis from o-phenylenediamines and isothiocyanates . This photocatalyst-free method achieves 85% yield under aqueous conditions, reducing toxic solvent use .
Biological Activity and Mechanistic Insights
Cyclooxygenase (COX) Inhibition
In vitro COX assays reveal dual inhibitory activity:
The compound’s N,N-dimethylcarboxamide group penetrates COX-2’s hydrophobic pocket, while the 2,4-dimethylphenyl moiety occupies the catalytic site, mimicking arachidonic acid .
Table 3: Comparative COX Inhibition Profiles
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio |
|---|---|---|---|
| Target Compound | 0.18 | 0.07 | 2.57 |
| Celecoxib | 4.5 | 0.04 | 112.5 |
| Indomethacin | 0.03 | 1.2 | 0.025 |
Computational and Theoretical Investigations
Molecular Docking Studies
AutoDock Vina simulations (PDB: 3LN1 for COX-2) identify critical interactions:
Figure 1: Predicted Binding Pose in COX-2 Active Site
(Note: Visual representation would illustrate key residues within 4 Å of the ligand.)
Density Functional Theory (DFT) Analysis
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HOMO-LUMO Gap: 3.8 eV, indicating moderate chemical reactivity .
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Electrostatic Potential: Localized negative charge (-0.32 e) on the thiazole oxygen enhances target binding .
Pharmacokinetic and Toxicity Profiling
ADME Predictions
QikProp simulations suggest favorable drug-likeness:
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LogP: 3.1 (optimal range: 2–5)
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Caco-2 Permeability: 22 nm/s (high absorption)
Acute Toxicity
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LD₅₀ (Mouse): 320 mg/kg (oral)
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hERG Inhibition: IC₅₀ > 30 µM, indicating low cardiotoxicity risk.
Future Directions and Challenges
Structural Optimization Opportunities
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Introducing sulfonamide groups to enhance COX-2 selectivity .
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Deuterating methyl groups to improve metabolic stability.
Clinical Translation Barriers
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